(R)-6-(Trifluoromethyl)piperidin-2-one
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Overview
Description
®-6-(Trifluoromethyl)piperidin-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-(Trifluoromethyl)piperidin-2-one typically involves the introduction of a trifluoromethyl group into the piperidin-2-one structure. One common method includes the reaction of piperidin-2-one with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of ®-6-(Trifluoromethyl)piperidin-2-one may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: ®-6-(Trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
®-6-(Trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-6-(Trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)piperidin-2-one
- (3S)-3-(Trifluoromethyl)piperidin-2-one
- 1-(4-(Trifluoromethyl)benzyl)piperidin-4-one
Comparison: ®-6-(Trifluoromethyl)piperidin-2-one is unique due to its specific structural configuration and the position of the trifluoromethyl group. This uniqueness can influence its reactivity and interaction with other molecules, distinguishing it from similar compounds .
Properties
Molecular Formula |
C6H8F3NO |
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Molecular Weight |
167.13 g/mol |
IUPAC Name |
(6R)-6-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11)/t4-/m1/s1 |
InChI Key |
DIJXEGUOBRBICZ-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)C(F)(F)F |
Canonical SMILES |
C1CC(NC(=O)C1)C(F)(F)F |
Origin of Product |
United States |
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